Cas no 822-90-2 (2,4,5-trimethyl-1H-imidazole)

2,4,5-trimethyl-1H-imidazole structure
2,4,5-trimethyl-1H-imidazole structure
Product Name:2,4,5-trimethyl-1H-imidazole
CAS No:822-90-2
MF:C6H10N2
MW:110.157001018524
CID:724927
PubChem ID:69976
Update Time:2025-07-20

2,4,5-trimethyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,2,4,5-trimethyl-
    • 2,4,5-TRIMETHYL-1H-IMIDAZOLE
    • 1H-Imidazole,2,4,5-trimethyl
    • 2,4,5-Trimethyl-1H-imidazol
    • 2,4,5-Trimethylimidazol
    • 2,4,5-Trimethylimidazole
    • trimethylimidazole
    • 2,4,5-Trimethyl-1H-imidazole (ACI)
    • Imidazole, 2,4,5-trimethyl- (7CI, 8CI)
    • 1H-Imidazole, 2,4,5-trimethyl-
    • SCHEMBL64073
    • 2,4,5-TMI
    • AKOS006272154
    • DTXCID60154114
    • DTXSID30231623
    • F75065
    • 2,4,5-Trimethyl-1H-imidazole #
    • imidazole, 2,4,5-trimethyl-
    • CS-0279623
    • NS00038184
    • 822-90-2
    • ZB1175
    • R42O298O4W
    • EINECS 212-507-6
    • UNII-R42O298O4W
    • EN300-124721
    • 2,4,5-trimethyl-1H-imidazole
    • Inchi: 1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8)
    • InChI Key: PTBPTNCGZUOCBK-UHFFFAOYSA-N
    • SMILES: N1C(C)=C(C)NC=1C

Computed Properties

  • Exact Mass: 110.08400
  • Monoisotopic Mass: 110.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 82.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.003
  • Melting Point: 163 ºC
  • Boiling Point: 292 ºC
  • Flash Point: 150 ºC
  • Refractive Index: 1.517
  • PSA: 28.68000
  • LogP: 1.33490

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2,4,5-trimethyl-1H-imidazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Chemistry of amino oximes. VIII. Reaction of carboxylic acid derivatives with α-amino oximes
Gnichtel, Horst; et al, Chemische Berichte, 1972, 105(6), 1865-74

Production Method 2

Reaction Conditions
1.1 Reagents: Formamide
Reference
Formamide reactions. II. Studies in the oxazole series and conversion of oxazoles to imidazole with formamide
Theilig, Gerhard, Chemische Berichte, 1953, 86, 96-109

Production Method 3

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Production Method 4

Reaction Conditions
1.1 -
2.1 Reagents: Formamide
Reference
Formamide reactions. II. Studies in the oxazole series and conversion of oxazoles to imidazole with formamide
Theilig, Gerhard, Chemische Berichte, 1953, 86, 96-109

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Cyclotrimerization of nitriles by the reactive alkali metal hydrides
Zhang, Wen Ming; et al, Chinese Chemical Letters, 1995, 6(10), 839-42

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] (support for ruthenium nanoparticles) Solvents: Dimethylformamide ;  1 h, 85 °C
Reference
Phosphine Supported Ruthenium Nanoparticle Catalyzed Synthesis of Substituted Pyrazines and Imidazoles from α-Diketones
Ganji, Prasad; et al, Journal of Organic Chemistry, 2017, 82(3), 1768-1774

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium acetate Catalysts: Acetic acid ;  1 - 2 h, reflux
Reference
Synthesis and anti-bacterial activity of 2-substituted-4,5-dimethyl imidazole derivatives
Prathyusha, J.; et al, Indo American Journal of Pharmaceutical Research, 2018, 8(6), 1374-1377

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Acetic acid ;  5 min, 180 °C; 180 °C → 40 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C → rt
Reference
Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation
Wolkenberg, Scott E.; et al, Organic Letters, 2004, 6(9), 1453-1456

2,4,5-trimethyl-1H-imidazole Raw materials

2,4,5-trimethyl-1H-imidazole Preparation Products

2,4,5-trimethyl-1H-imidazole Suppliers

Amadis Chemical Company Limited
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(CAS:822-90-2)2,4,5-trimethyl-1H-imidazole
Order Number:A1241784
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:54
Price ($):1049/307
Email:sales@amadischem.com

Additional information on 2,4,5-trimethyl-1H-imidazole

Comprehensive Guide to 2,4,5-Trimethyl-1H-Imidazole (CAS No. 822-90-2): Properties, Applications, and Industry Insights

2,4,5-Trimethyl-1H-imidazole (CAS No. 822-90-2) is a versatile heterocyclic organic compound that has garnered significant attention in pharmaceutical, agrochemical, and material science research. As a derivative of imidazole, this compound features a five-membered ring structure with three methyl substituents, offering unique chemical reactivity and stability. Its molecular formula, C6H10N2, and molecular weight of 110.16 g/mol make it a valuable intermediate in synthetic chemistry.

The growing demand for imidazole derivatives in drug discovery has propelled interest in 2,4,5-trimethyl-1H-imidazole. Researchers frequently search for "imidazole-based catalysts" or "trimethylimidazole solubility," reflecting its utility in organic transformations. Recent studies highlight its role in designing corrosion inhibitors for industrial applications, a trending topic in sustainable material science. The compound's ability to form stable complexes with metals also makes it relevant for "coordination chemistry applications."

From a synthetic perspective, 822-90-2 exhibits notable characteristics: a melting point range of 60-65°C, moderate water solubility, and compatibility with polar organic solvents. These properties are frequently queried in databases, with terms like "2,4,5-trimethylimidazole synthesis" and "CAS 822-90-2 safety data" appearing in scientific literature searches. The compound's stability under acidic conditions makes it particularly useful for "pH-sensitive formulations," a hot topic in controlled-release drug delivery systems.

In the pharmaceutical sector, trimethyl-substituted imidazoles are investigated for their potential as "enzyme modulators" and "bioactive scaffolds." The methyl groups at positions 2, 4, and 5 influence the compound's lipophilicity, a critical factor in drug bioavailability—a subject often searched as "imidazole bioavailability enhancement." Recent patents disclose its incorporation into "antifungal agents" and "anti-inflammatory compounds," aligning with the healthcare industry's focus on novel therapeutic approaches.

Material scientists value 2,4,5-trimethyl-1H-imidazole for its electronic properties, with search trends showing increased interest in "imidazole-based ionic liquids" and "conductive polymers." Its role in creating "high-performance polymers" with thermal stability resonates with the push for advanced materials in electronics and aerospace. The compound's nitrogen-rich structure also contributes to "nitrogen-doped carbon materials," a key area in energy storage research.

Environmental considerations surrounding imidazole derivatives have sparked queries about "biodegradability of trimethylimidazoles." While 822-90-2 demonstrates moderate environmental persistence, its low ecotoxicity profile makes it preferable to heavier heterocycles in green chemistry applications. This aligns with the "green synthesis" trend, where researchers seek sustainable alternatives to traditional reagents.

Analytical characterization of 2,4,5-trimethyl-1H-imidazole typically involves GC-MS, HPLC, and 1H/13C NMR techniques—methods frequently searched alongside the compound name. The distinctive proton signals between 2.0-2.5 ppm (methyl groups) and 6.8 ppm (imidazole proton) serve as diagnostic markers, a detail often queried as "NMR peaks of trimethylimidazole." These analytical protocols are crucial for quality control in commercial production.

The commercial availability of CAS 822-90-2 meets demand from research institutions and specialty chemical manufacturers. Procurement-related searches often include "high-purity trimethylimidazole suppliers" and "bulk 2,4,5-trimethyl-1H-imidazole," reflecting diverse application scales. Proper storage recommendations—typically under inert atmosphere at room temperature—address common concerns about "imidazole derivative stability" during transportation and handling.

Emerging applications of 2,4,5-trimethyl-1H-imidazole in "photocatalysis" and "organic electronics" demonstrate its cross-disciplinary relevance. Recent publications explore its use in "OLED materials" and "photoredox catalysts," tapping into the global interest in renewable energy technologies. This positions the compound as a focus area for "advanced functional materials" development, a rapidly growing research domain.

Regulatory aspects of imidazole derivatives remain a frequent search topic, with particular attention to "REACH compliance for 822-90-2." The compound's classification under standard laboratory safety protocols (non-hazardous at typical usage levels) makes it accessible for academic and industrial research while meeting international chemical regulations.

Future research directions for 2,4,5-trimethyl-1H-imidazole may explore its "supramolecular chemistry" potential or modifications to enhance "hydrogen bonding capacity." The compound's structural versatility continues to inspire innovation across chemical disciplines, ensuring its ongoing relevance in scientific literature and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:822-90-2)2,4,5-trimethyl-1H-imidazole
A1241784
Purity:99%/99%
Quantity:5g/1g
Price ($):1049/307
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